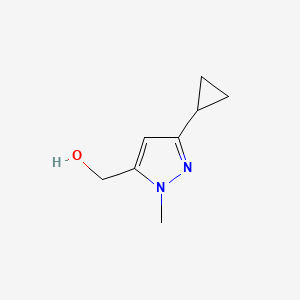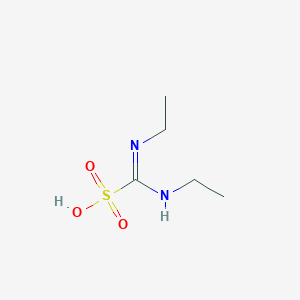
3-Ethylpicolinimidamide hydrochloride
Descripción general
Descripción
3-Ethylpicolinimidamide hydrochloride is a chemical compound that has been widely used in scientific research. It is a derivative of picolinamide, which is a well-known pharmacophore. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in the field of biomedical research.
Aplicaciones Científicas De Investigación
3-Ethylpicolinimidamide hydrochloride has been extensively used in scientific research. It has been shown to have potent anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. It has also been shown to have antifungal and antibacterial properties. Furthermore, this compound has been used as a tool to study the role of picolinamide derivatives in various biological processes.
Mecanismo De Acción
The mechanism of action of 3-Ethylpicolinimidamide hydrochloride is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of lactate dehydrogenase, which is an enzyme involved in the conversion of pyruvate to lactate. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine. Furthermore, this compound has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Ethylpicolinimidamide hydrochloride in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a valuable tool in cancer research. Furthermore, this compound has been shown to have antifungal and antibacterial properties, making it useful in the study of infectious diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and appropriate safety measures should be taken when working with this compound.
Direcciones Futuras
There are many future directions for the research of 3-Ethylpicolinimidamide hydrochloride. One area of interest is the development of novel derivatives of this compound with improved anticancer activity. Furthermore, the mechanism of action of this compound should be further elucidated to better understand its biochemical and physiological effects. Additionally, the potential applications of this compound in the treatment of infectious diseases should be explored. Overall, this compound has shown great promise as a tool in scientific research and its future applications are vast.
Propiedades
IUPAC Name |
3-ethylpyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-2-6-4-3-5-11-7(6)8(9)10;/h3-5H,2H2,1H3,(H3,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRRXRGLDYITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704378 | |
| Record name | 3-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179360-32-7 | |
| Record name | 3-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,3-Bis(2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B3185585.png)





